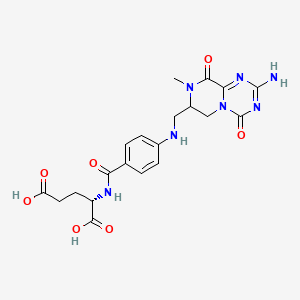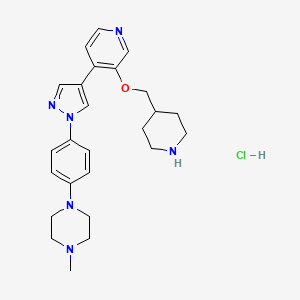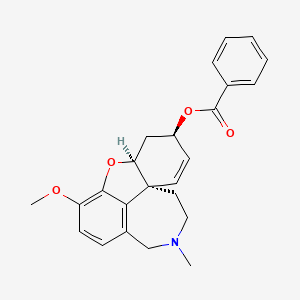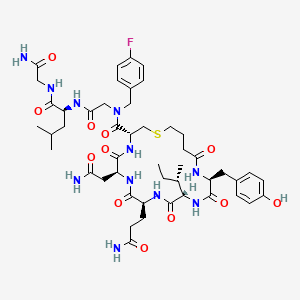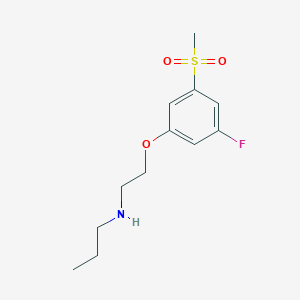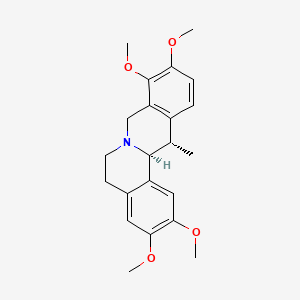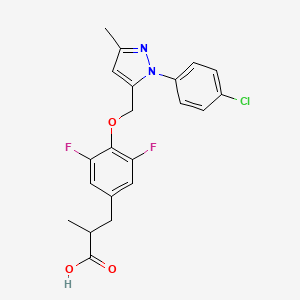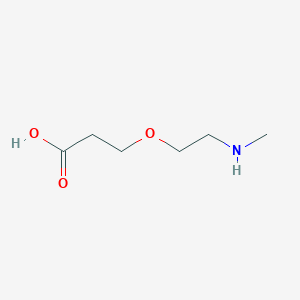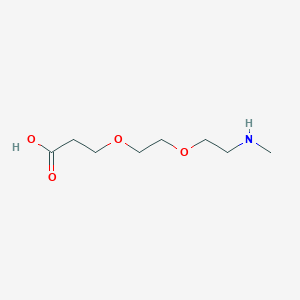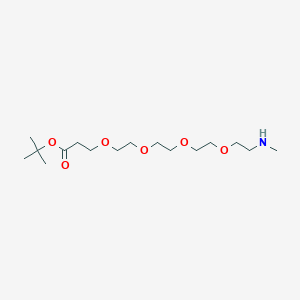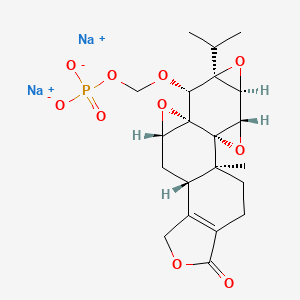
Minnelide
Descripción general
Descripción
Minnelide is a water-soluble pro-drug of triptolide, an active compound from a Chinese herb . It has shown effectiveness against a number of malignant diseases, particularly pancreatic and liver cancer . It has been used for the treatment of glomerular disease .
Synthesis Analysis
This compound is synthesized from triptolide . The synthesis process involves the use of DMSO, Ac2O, AcOH, dibenzylphosphate, 4-Å molecular sieves, N-iodosuccinimide, dichloromethane, tetrahydrofuran, and H2, Pd/C .
Molecular Structure Analysis
The molecular formula of this compound is C21H25Na2O10P . Its molecular weight is 514.4 g/mol . The IUPAC name is disodium; [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate .
Chemical Reactions Analysis
This compound has been shown to have anti-proliferative effects and induce apoptosis in non-small cell lung carcinoma (NSCLC) cell lines and NSCLC mouse models . It significantly down-regulated the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulated pro-apoptotic APAF-1 gene .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in water (93.33 mg/mL) and DMSO (16.67 mg/mL) . It should be stored at 4°C in a sealed condition .
Aplicaciones Científicas De Investigación
Aplicaciones Antitumorales
Minnelide, un profármaco soluble en agua de Triptolida (TPL), ha mostrado una actividad prometedora contra varios tipos de cáncer {svg_1}. TPL ha sido reconocido por sus potentes capacidades antitumorales contra diversas malignidades, incluidos los cánceres de pulmón, páncreas, nasofaríngeo, mama, estómago, hígado y colon {svg_2}.
Tratamiento del Cáncer de Páncreas
This compound se ha utilizado en el tratamiento del adenocarcinoma ductal de páncreas (PDAC) tanto en experimentos in vitro como in vivo {svg_3}. Induce la apoptosis en las células cancerosas de páncreas a través de diferentes vías, incluida la muerte apoptótica dependiente de caspasa y la muerte autofágica independiente de caspasa {svg_4}.
Modulación de Factores de Transcripción
Se ha descubierto que this compound modula el panorama transcripcional tanto del estroma como de los compartimentos de células cancerosas. En el compartimento tumoral epitelial, regula a la baja factores de transcripción clave como c-MYC {svg_5}.
Actividad Contra los Objetos de Superpotenciadores
Las investigaciones preclínicas indican una actividad significativa de this compound contra los objetivos de superpotenciadores {svg_6}. Esto podría abrir potencialmente nuevas vías para el tratamiento del cáncer.
Propiedades Inmunosupresoras
This compound, al ser un derivado de TPL, también hereda sus propiedades inmunosupresoras {svg_7}. Esto lo convierte en un candidato potencial para el tratamiento de enfermedades autoinmunes.
Propiedades Antiinflamatorias y Antiangiogénicas
This compound demuestra propiedades antiinflamatorias y antiangiogénicas {svg_8}. Estas propiedades podrían aprovecharse para el tratamiento de diversas afecciones inflamatorias y relacionadas con la angiogénesis.
Efectos Neurotróficos y Neuroprotectores
This compound muestra efectos neurotróficos y neuroprotectores {svg_9}. Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas.
Mecanismo De Acción
Target of Action
Minnelide, a water-soluble prodrug of triptolide, targets several proteins including polycystin-2 , ADAM10 , DCTPP1 , TAB1 , and XPB . Among these, XPB (ERCC3) and its partner protein GTF2H4 have been validated as targets responsible for the antiproliferative activity of triptolide .
Mode of Action
This compound interacts with its targets and induces changes at the molecular level. For instance, it has been found that Cys342 of XPB undergoes covalent modification by the 12,13-epoxide group of triptolide . This interaction disrupts the normal functioning of XPB, leading to the antiproliferative activity of this compound .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly down-regulates the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulates the pro-apoptotic APAF-1 gene . This modulation is achieved, in part, by attenuating the NF-κB signaling activity . Additionally, this compound disrupts super-enhancer networks, which are strings of DNA needed to maintain the genetic stability of cancer cells .
Pharmacokinetics
This compound is a prodrug that rapidly releases triptolide when exposed to phosphatases in the bloodstream . In clinical trials, this compound was administered orally daily, starting with a dose of 1.0 mg for 3 weeks and 1 week rest schedule, escalating to 1.25 mg, and 1.5 mg . The maximum tolerated dose was found to be this compound 1.25 mg once daily for 21 days every 4 weeks as monotherapy .
Result of Action
This compound exerts a potent anti-leukemic effect in multiple models of acute myeloid leukemia (AML) at doses easily achievable in patients . It demonstrates leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice . In vitro, multiple primary AML apheresis samples and AML cell lines were sensitive to triptolide mediated cell death and apoptosis in low doses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the water-soluble nature of this compound enhances its bioavailability and reduces toxicity, making it a more effective therapeutic agent . Furthermore, the combination of this compound with conventional chemotherapeutic drugs allows for dose reduction while maintaining increased efficacy .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Minnelide interacts with various enzymes, proteins, and other biomolecules. It has been found to down-regulate key transcription factors such as c-MYC . It also induces apoptosis in cancer cells through caspase-dependent apoptotic death and caspase-independent autophagic death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have anti-proliferative effects and induce apoptosis in non-small cell lung carcinoma (NSCLC) cell lines and NSCLC mouse models . It also significantly down-regulates the expression of pro-survival and anti-apoptotic genes (HSP70, BIRC5, BIRC4, BIRC2, UACA) and up-regulates pro-apoptotic APAF-1 gene .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activity of the TFIIH general transcription factor complex and modulates the transcriptional landscape of both the stroma and cancer cell compartments . It also down-regulates key transcription factors such as c-MYC .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to reduce tumor burden as evidenced by serial measurements of radiance (ROI) with IVIS . It also demonstrated leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At doses below the maximum tolerated dose (MTD), this compound demonstrates leukemic clearance of both primary AML blasts and luciferase expressing THP-1 cells in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It primarily undergoes metabolism in the liver, with partial metabolism occurring in the intestinal tract . It is mainly excreted from the body via bile and urine .
Propiedades
IUPAC Name |
disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJMVNZRZUQEP-KIKMAQITSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Na2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254702-87-8 | |
| Record name | Minnelide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254702878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minnelide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINNELIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CIV2UMO40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




